

Application Note: Determination of Diniconazole-M Residues in Agricultural Commodities by Gas Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diniconazole-M**

Cat. No.: **B1237276**

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Diniconazole-M** residues in various agricultural products using gas chromatography (GC). The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using either a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) for screening or a tandem Mass Spectrometer (GC-MS/MS) for confirmation and precise quantification. This method is suitable for researchers, scientists, and quality control professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Diniconazole-M is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops. Due to its potential persistence, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. Gas chromatography is a powerful technique for the separation and quantification of thermally stable and volatile compounds like **Diniconazole-M**. The use of an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds, making it ideal for detecting **Diniconazole-M**.^{[1][2][3]} For confirmatory analysis and enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is the preferred method. This application note provides a

comprehensive protocol for the analysis of **Diniconazole-M** residues, from sample preparation to final quantification.

Experimental Protocols

1. Sample Preparation using Modified QuEChERS Method

This protocol is based on the widely recognized QuEChERS method, which is effective for multi-residue pesticide analysis in fruits and vegetables.[4][5][6]

Materials and Reagents:

- Homogenized sample (e.g., grapes, tomatoes, zucchini)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) - for highly pigmented samples
- 50 mL and 15 mL centrifuge tubes with screw caps
- High-speed centrifuge
- Vortex mixer

Procedure:

- Extraction:

1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Add 10 mL of acetonitrile to the tube.
3. Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
4. Add the QuEChERS extraction salts (typically a pre-packaged mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
5. Immediately cap and shake vigorously for 1 minute.
6. Centrifuge at $\geq 3000 \times g$ for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 1. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content like leafy greens, a d-SPE tube containing GCB may be necessary.
 2. Vortex the d-SPE tube for 30 seconds.
 3. Centrifuge at a high speed for 2-5 minutes.
 4. The resulting supernatant is the final extract.
- Final Extract Preparation:
 1. Carefully transfer the supernatant to a clean vial.
 2. The extract can be directly injected into the GC system or can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent like ethyl acetate or hexane to a final volume of 1 mL.

2. Gas Chromatography (GC) Analysis

Two alternative GC configurations are presented: GC-ECD for sensitive screening and GC-MS/MS for confirmation and quantification.

2.1. GC-ECD Method (Screening)

- Instrument: Gas Chromatograph equipped with an Electron Capture Detector (ECD).
- Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness.[1]
- Injector: Splitless mode, 280°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 min.
 - Ramp 1: 20°C/min to 180°C.
 - Ramp 2: 5°C/min to 270°C.
 - Ramp 3: 20°C/min to 320°C, hold for 2 min.
- Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.
- Detector Temperature: 300°C.[1]
- Injection Volume: 1 μ L.

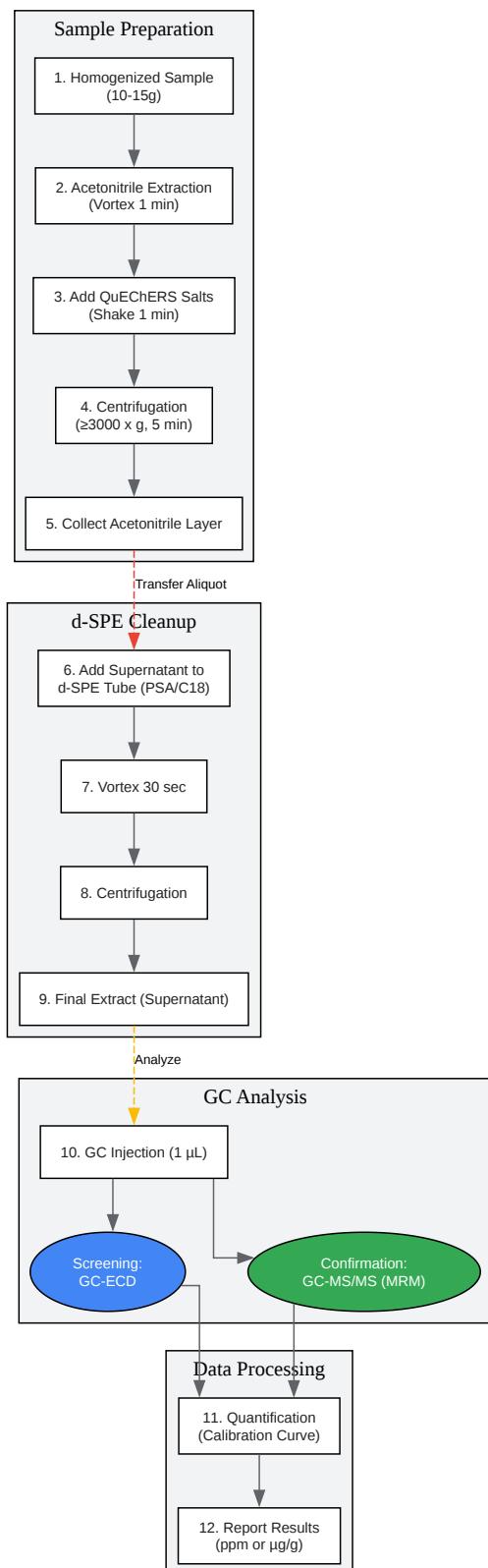
2.2. GC-MS/MS Method (Confirmation and Quantification)

- Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
- Column: HP-5ms Ultra Inert or equivalent, 15-30 m x 0.25 mm ID, 0.25 μ m film thickness.[7]
- Injector: Pulsed Splitless mode, 280-300°C.
- Oven Temperature Program:
 - Initial temperature: 70-80°C, hold for 2 min.
 - Ramp 1: 50°C/min to 135°C.

- Ramp 2: 6°C/min to 200°C.
- Ramp 3: 16°C/min to 310°C, hold for 8 min.
- Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 280°C.[7]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for **Diniconazole-M**:
 - Precursor Ion (m/z): 268.0
 - Product Ions (m/z): 232.1 (Quantifier), 149.0 (Qualifier)[1]
- Solvent Delay: 5 minutes.

Data Presentation

The performance of the GC method for **Diniconazole-M** analysis is summarized in the following tables, compiled from various studies.


Table 1: Method Performance Characteristics for **Diniconazole-M** Residue Analysis

Parameter	Matrix	GC-ECD	GC-MS/MS	Reference
Limit of Detection (LOD)	Fruits & Vegetables	0.001 ppm	0.005 µg/g	[2][4]
Limit of Quantification (LOQ)	Fruits & Vegetables	0.01 ppm	0.01 µg/g	[2][4]
Linearity (r^2)	Standard Solutions	>0.999	>0.99	
Injection Volume	-	1 µL	1 µL	[1][7]

Table 2: Recovery Studies of **Diniconazole-M** in Various Matrices

Matrix	Fortification Level (ppm)	Recovery (%)	Method	Reference
Grapes & Zucchini	Not specified	>90	GC-ECD	
Tomatoes & Green Beans	0.01	82.92 - 99.54	GC-ECD	[8]
Tomatoes & Green Beans	0.1	82.92 - 99.54	GC-ECD	[8]
Tomatoes & Green Beans	1.0	82.92 - 99.54	GC-ECD	[8]
Pepper	0.01	91	GC-MS/MS	[9]
Pepper	0.05	105	GC-MS/MS	[9]
Pepper	0.1	92	GC-MS/MS	[9]

Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for **Diniconazole-M** residue analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nrcgrapes.in [nrcgrapes.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 5. ikm.org.my [ikm.org.my]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
- 9. curresweb.com [curresweb.com]
- To cite this document: BenchChem. [Application Note: Determination of Diniconazole-M Residues in Agricultural Commodities by Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237276#gas-chromatography-gc-for-diniconazole-m-residue-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com